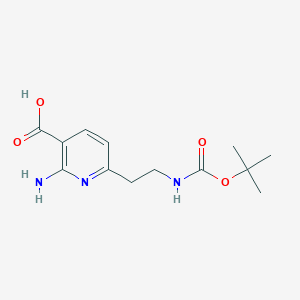
2-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 2-position and a tert-butoxycarbonyl-protected aminoethyl group at the 6-position of the nicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The Boc-protected amino acid is then subjected to a series of reactions, including coupling with ethylamine and subsequent deprotection, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid can undergo several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
2-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving nicotinic acid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acid receptors. The compound can modulate the activity of these receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .
類似化合物との比較
Similar Compounds
- 6-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)nicotinic acid
- 2-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)nicotinic acid
- Boc-Dap-OH (tert-Butoxycarbonyl-protected amino acids)
Uniqueness
2-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid is unique due to its specific structural features, such as the presence of both amino and Boc-protected aminoethyl groups.
特性
分子式 |
C13H19N3O4 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
2-amino-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-7-6-8-4-5-9(11(17)18)10(14)16-8/h4-5H,6-7H2,1-3H3,(H2,14,16)(H,15,19)(H,17,18) |
InChIキー |
VBSKGZYBXCFPME-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=C(C=C1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















